Trichothecin
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Overview
Description
Trichothecin is a member of the trichothecene family, a group of sesquiterpenoid mycotoxins produced by various fungi, including species of Fusarium, Myrothecium, Trichoderma, and Trichothecium . These compounds are known for their potent biological activities, including antifungal, antibiotic, and cytotoxic properties . This compound was first isolated in 1948 by Freeman and Morrison from cultures of Trichothecium roseum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichothecin involves the cyclization of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxidation and cyclization reactions to form the trichothecene skeleton . The specific conditions for these reactions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of fungal cultures, particularly Trichothecium roseum . The fermentation process is optimized to maximize the yield of this compound, involving the regulation of nutrient supply, pH, temperature, and aeration .
Chemical Reactions Analysis
Types of Reactions: Trichothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride in organic solvents.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Trichothecin has a wide range of scientific research applications:
Mechanism of Action
Trichothecin exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells . It binds to the ribosome and interferes with the elongation step of translation, leading to the inhibition of protein synthesis . This action triggers a cascade of cellular events, including the activation of stress response pathways and induction of apoptosis .
Comparison with Similar Compounds
Neosolaniol: A type A trichothecene with a hydroxyl group at C-8.
T-2 Toxin: A type A trichothecene with an ester function at C-8.
Nivalenol: A type B trichothecene with a keto function at C-8.
Deoxynivalenol: Another type B trichothecene with a keto function at C-8.
Uniqueness: Trichothecin is unique among trichothecenes due to its specific structural features and biological activities . Its potent inhibition of protein synthesis and cytotoxic effects make it a valuable compound for research and potential therapeutic applications .
Biological Activity
Trichothecin is a member of the trichothecene family of mycotoxins, which are produced by various fungi, particularly those in the genus Fusarium. These compounds are known for their potent biological activities, primarily as inhibitors of protein synthesis in eukaryotic cells. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and implications for human and animal health.
This compound exerts its toxicity primarily through the inhibition of protein synthesis. This occurs via several mechanisms:
- Binding to Ribosomes : this compound binds to the ribosomal RNA component of the 60S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cell types, which may contribute to its cytotoxic effects .
- Immunotoxicity : this compound has been reported to impair immune function by affecting lymphocyte proliferation and cytokine production, leading to increased susceptibility to infections .
Toxicity and Health Implications
The toxicity of this compound is well-documented, with significant effects observed in both humans and animals. The following table summarizes key findings related to its toxicity:
Case Studies
Several case studies highlight the health impacts of this compound exposure:
- Water-Damaged Homes : A case study involving a family living in a water-damaged home revealed multiple health issues linked to exposure to trichothecenes. The family exhibited chronic sinusitis and neurological deficits, with trichothecenes detected in various biological samples including urine and breast milk .
- Food Contamination : this compound contamination has been documented in cereal-based foods. In one study, it was found that consumption of contaminated products led to acute poisoning symptoms among affected individuals .
Research Findings
Recent research has focused on understanding the biosynthesis and genetic basis for the production of trichothecenes:
- Biosynthetic Pathways : The biosynthesis of trichothecenes involves a complex pathway that includes several key genes organized in clusters within Fusarium species. Disruption of these genes can reduce toxin production and potentially mitigate associated health risks .
- Metabolism Studies : In vivo studies have shown that this compound is extensively metabolized in animals, leading to various metabolites that may also exhibit biological activity. For example, metabolites such as HT-2 toxin have been identified as significant biomarkers for exposure assessment .
Properties
CAS No. |
6379-69-7 |
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Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate |
InChI |
InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1 |
InChI Key |
LJWZOKOFCBPNAG-HULHSAFCSA-N |
SMILES |
CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Isomeric SMILES |
C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |
Canonical SMILES |
CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
trichothecin trichothecine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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